molecular formula C13H19N5O3 B12520507 N-Methyl-N'-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea CAS No. 652138-84-6

N-Methyl-N'-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea

Cat. No.: B12520507
CAS No.: 652138-84-6
M. Wt: 293.32 g/mol
InChI Key: GNVBJDKPFLHPBL-UHFFFAOYSA-N
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Description

N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea is a synthetic organic compound that belongs to the class of ureas This compound is characterized by the presence of a nitrophenyl group, a methylpiperazine moiety, and a methyl group attached to the nitrogen atoms of the urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea typically involves the reaction of 4-nitrophenyl isocyanate with N-methyl-N’-(4-methylpiperazin-1-yl)amine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Reduction: The major product would be N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-aminophenyl)urea.

    Substitution: The products would depend on the nucleophile used in the reaction.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-aminophenyl)urea
  • N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-chlorophenyl)urea

Uniqueness

N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

CAS No.

652138-84-6

Molecular Formula

C13H19N5O3

Molecular Weight

293.32 g/mol

IUPAC Name

1-methyl-3-(4-methylpiperazin-1-yl)-1-(4-nitrophenyl)urea

InChI

InChI=1S/C13H19N5O3/c1-15-7-9-17(10-8-15)14-13(19)16(2)11-3-5-12(6-4-11)18(20)21/h3-6H,7-10H2,1-2H3,(H,14,19)

InChI Key

GNVBJDKPFLHPBL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NC(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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